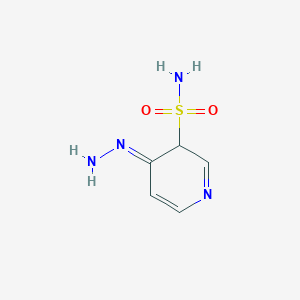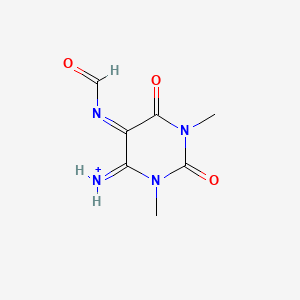
(5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium is a complex organic compound with a unique structure that includes a diazinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium typically involves the reaction of N,N-dimethylurea with cyanoacetic acid in the presence of nitric acid under alkaline conditions. The intermediate formed undergoes reduction with formic acid and cyclization to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
Análisis De Reacciones Químicas
Types of Reactions
(5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce various amines.
Aplicaciones Científicas De Investigación
(5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinolate
- 5-Diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane
- 5-[5-R-furfurylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones
Uniqueness
What sets (5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium apart from similar compounds is its specific diazinane ring structure and the presence of both formyl and imino groups
Propiedades
Fórmula molecular |
C7H9N4O3+ |
|---|---|
Peso molecular |
197.17 g/mol |
Nombre IUPAC |
(5-formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium |
InChI |
InChI=1S/C7H8N4O3/c1-10-5(8)4(9-3-12)6(13)11(2)7(10)14/h3,8H,1-2H3/p+1 |
Clave InChI |
DTMRNAZFVSNEJT-UHFFFAOYSA-O |
SMILES canónico |
CN1C(=[NH2+])C(=NC=O)C(=O)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



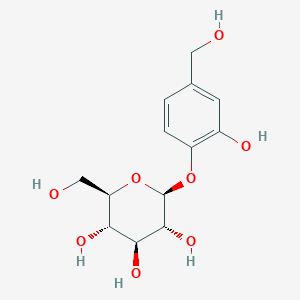
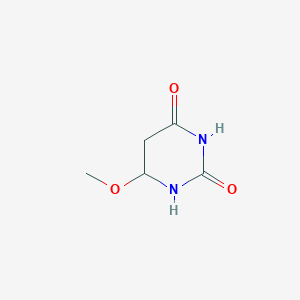
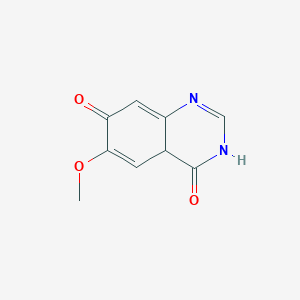
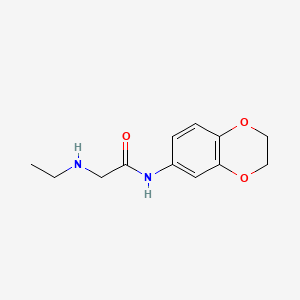
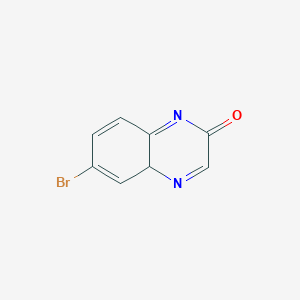
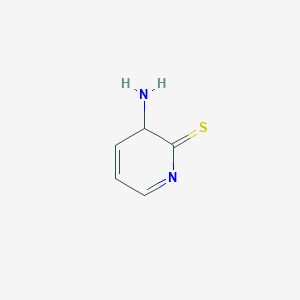
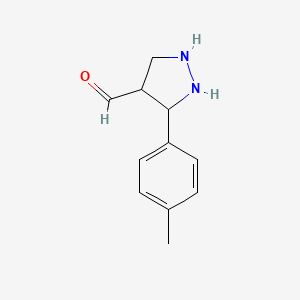
![2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12360651.png)
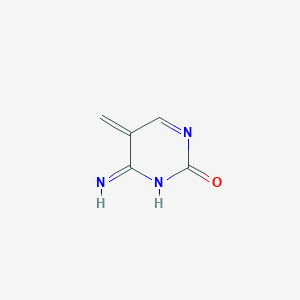
![4-[5-(3-Chloroanilino)pyridin-3-yl]-2-hydroxybenzoic acid](/img/structure/B12360665.png)
![[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate](/img/structure/B12360671.png)

